molecular formula C13H24N2O4 B3117550 tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 2241129-13-3

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B3117550
CAS No.: 2241129-13-3
M. Wt: 272.34
InChI Key: BIENJLIIUBFKDP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 664364-29-8) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, an amino group at the 3-position, and a 2-ethoxy-2-oxoethyl substituent at the same carbon (position 3) . Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol. The compound is characterized by its bifunctionalized pyrrolidine core, which enables diverse reactivity in synthetic chemistry.

Synthesis and Applications The compound is synthesized via nucleophilic substitution or coupling reactions involving tert-butyl pyrrolidine-1-carboxylate precursors. For example, in the synthesis of FASN-specific PET tracers for prostate cancer diagnosis, the (S)-enantiomer of this compound serves as a chiral building block for acetohydrazide derivatives . Its Boc group enhances stability during multi-step syntheses, while the ethoxycarbonyl and amino groups provide sites for further functionalization.

Properties

IUPAC Name

tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-10(16)8-13(14)6-7-15(9-13)11(17)19-12(2,3)4/h5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIENJLIIUBFKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241129-13-3
Record name tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with suitable reagents under controlled conditions. One common method involves the use of N-Boc-pyrrolidine as a starting material, which is then reacted with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a low temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carbonyl group can yield alcohol derivatives .

Scientific Research Applications

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of Boc-protected pyrrolidine derivatives with substituents at the 3-position. Below is a comparative analysis with structurally related analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Applications References
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate 3-amino, 3-(2-ethoxy-2-oxoethyl) C₁₃H₂₃NO₄ 257.33 Chiral intermediate in PET tracer synthesis
tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate (GB61354) 3-amino, 3-(2-methoxy-2-oxoethyl) C₁₂H₂₂N₂O₄ 258.31 Research reagent for medicinal chemistry (exact application undisclosed)
(±)-tert-Butyl 2-((4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)carbamoyl)pyrrolidine-1-carboxylate (28a) 2-carbamoyl thiazole, 4-(2-ethoxy-2-oxoethyl) thiazole C₁₈H₂₅N₃O₅S 395.47 Intermediate in heterocyclic synthesis; restricted Boc rotation observed in NMR
tert-Butyl 2-(6-(2-ethoxy-2-oxoethyl)benzo[d][1,3]dioxole-5-carbonyl)pyrrolidine-1-carboxylate (8a) 2-benzodioxole-carbonyl, 6-(2-ethoxy-2-oxoethyl) C₂₂H₂₇NO₈ 433.45 Key intermediate in the formal total synthesis of cephalotaxine alkaloids

Key Observations

The thiazole ring in compound 28a introduces π-π stacking capabilities, useful in drug design, while the carbamoyl group enables peptide coupling .

Synthetic Utility: The benzodioxole-containing analog (8a) demonstrates the versatility of the pyrrolidine scaffold in complex alkaloid synthesis . The target compound’s amino group allows for selective modifications, such as reductive amination or acylations, critical in tracer development .

Biological Relevance: While the target compound is used in prostate cancer diagnostics, analogs like 28a and 8a are tailored for heterocyclic and natural product synthesis, respectively .

Biological Activity

tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative with diverse applications in organic synthesis and biological research. Its unique structure, characterized by a tert-butyl group, an amino group, and an ethoxy-oxoethyl moiety, allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

This compound has the molecular formula C13H24N2O4C_{13}H_{24}N_{2}O_{4} and is known for its stability and reactivity. It can undergo several chemical transformations, including oxidation, reduction, and nucleophilic substitution, which are crucial for its applications in drug development and synthesis of complex organic molecules.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can fit into hydrophobic pockets of proteins. This interaction can modulate enzyme activity and influence various biological pathways, including those involved in inflammation and cellular signaling .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit certain inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, such as the type III secretion system (T3SS) in pathogenic bacteria. Inhibition of T3SS could reduce the virulence of Gram-negative pathogens like E. coli .
  • Protein-Ligand Interactions : Its structural properties allow it to act as a ligand for various proteins, influencing their activity. This is particularly relevant in drug design where modulation of receptor activity is desired .

Case Studies

Several studies have explored the biological implications of this compound:

Study 1: Inhibition of Type III Secretion System

A study focused on the effects of this compound on the type III secretion system (T3SS) demonstrated that at concentrations around 50 µM, the compound significantly inhibited the secretion of virulence factors in pathogenic bacteria. This suggests potential therapeutic applications in combating bacterial infections by targeting T3SS .

Study 2: Anti-inflammatory Properties

In vitro assays evaluating the anti-inflammatory potential of this compound revealed that it can downregulate pro-inflammatory cytokines in cell cultures, indicating its potential utility in developing anti-inflammatory drugs .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameStructureBiological ActivityApplications
tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoateStructureModerate anti-inflammatoryDrug development
tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylateStructureEnzyme inhibitionSynthesis intermediate

This table highlights how tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine stands out due to its specific combination of functional groups that confer distinct reactivity and stability compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via mixed anhydride intermediates. For example, a related pyrrolidine derivative was prepared by reacting a carboxylic acid with isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in dichloromethane (DCM). After forming the mixed anhydride, coupling with an amine (e.g., 2-amino-2-methylpropanol) and purification via flash chromatography (ethyl acetate/hexane gradient) achieved ~59% yield .
  • Critical Parameters : Temperature control (0–20°C), stoichiometric ratios (e.g., 1:1.1 for chloroformate), and solvent choice (DCM or THF) are critical to minimize side reactions like over-acylation or racemization .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

  • Analytical Techniques :

  • NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H NMR). The ethoxy group shows a quartet at ~4.1 ppm (¹H) and a carbonyl resonance at ~170 ppm (¹³C NMR). The pyrrolidine ring protons exhibit splitting patterns consistent with stereochemistry .
  • HRMS : Exact mass analysis confirms molecular weight (e.g., calculated m/z 257.326 for C₁₃H₂₃NO₄) .
  • IR : Stretching bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .

Advanced Research Questions

Q. What strategies are employed to resolve stereochemical challenges during synthesis, particularly at the 3-amino position?

  • Stereocontrol : Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) can direct stereochemistry. For example, tert-butyl (R)-3-(tosyloxy)pyrrolidine-1-carboxylate derivatives use (R)-configured intermediates to preserve chirality during nucleophilic substitution .
  • Validation : Polarimetry ([α]²⁵D values) and NOE NMR experiments distinguish enantiomers and diastereomers .

Q. How do conflicting reports on reaction yields (e.g., 59% vs. 72%) arise, and how can they be reconciled?

  • Root Causes : Variations in scale (mg vs. gram), purification efficiency (flash chromatography vs. recrystallization), and side reactions (e.g., hydrolysis of the tert-butyl group under acidic conditions) contribute to yield discrepancies .
  • Mitigation : Optimize reaction time (monitored via LC-MS), use anhydrous solvents, and employ scavengers (e.g., molecular sieves) to stabilize intermediates .

Q. What are the compound’s stability profiles under different storage conditions, and how do degradation products form?

  • Stability Data : The tert-butyl ester is prone to acid-catalyzed hydrolysis (e.g., TFA in DCM), generating carboxylic acid byproducts. Storage at -20°C under inert gas (N₂/Ar) minimizes decomposition .
  • Degradation Pathways : Hydrolysis of the ethoxy group (pH-dependent) or retro-Mannich reactions at the 3-amino position are potential degradation routes .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points or spectral data for structurally similar derivatives?

  • Key Factors :

  • Polymorphism: Crystallization solvents (e.g., ethanol vs. hexane) can produce different crystal forms with distinct melting points .
  • Impurity Profiles: Trace solvents (e.g., DCM) or unreacted intermediates may shift NMR peaks or IR bands .
    • Resolution : Use high-purity solvents, repeat recrystallization, and cross-validate with multiple techniques (e.g., DSC for melting point verification) .

Methodological Recommendations

Q. What purification techniques are most effective for isolating this compound from complex mixtures?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts. Normal-phase flash chromatography (ethyl acetate/hexane) is suitable for non-polar impurities .
  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals with minimal co-solvent retention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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